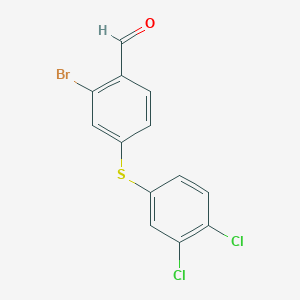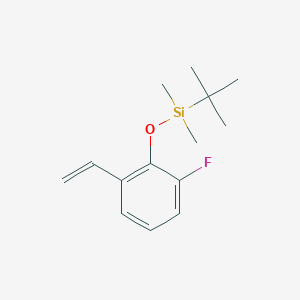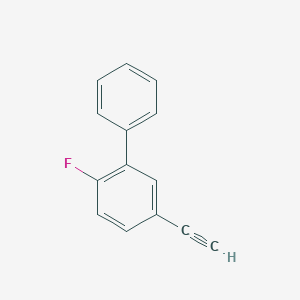![molecular formula C14H20BrNOSi B8155805 5-bromo-1-({[2-(trimethylsilyl)ethyl]oxy}methyl)-1H-indole](/img/structure/B8155805.png)
5-bromo-1-({[2-(trimethylsilyl)ethyl]oxy}methyl)-1H-indole
Overview
Description
5-bromo-1-({[2-(trimethylsilyl)ethyl]oxy}methyl)-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a bromine atom at the 5-position and a trimethylsilyl-protected ethyl group at the 1-position, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-({[2-(trimethylsilyl)ethyl]oxy}methyl)-1H-indole typically involves the following steps:
Bromination: The starting material, 1H-indole, is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Protection of the Hydroxyl Group: The hydroxyl group is protected by reacting with trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine to form the trimethylsilyl ether.
Alkylation: The protected indole is then alkylated with 2-bromoethyl methyl ether under basic conditions to introduce the {[2-(trimethylsilyl)ethyl]oxy}methyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-bromo-1-({[2-(trimethylsilyl)ethyl]oxy}methyl)-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The indole ring can be oxidized or reduced under appropriate conditions, affecting the electronic properties of the molecule.
Deprotection: The trimethylsilyl group can be removed under acidic or basic conditions to yield the free hydroxyl group.
Common Reagents and Conditions
Substitution: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using boronic acids or esters.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Deprotection: Acidic conditions using hydrochloric acid or basic conditions using tetrabutylammonium fluoride (TBAF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while deprotection reactions yield the corresponding hydroxyl derivatives.
Scientific Research Applications
5-bromo-1-({[2-(trimethylsilyl)ethyl]oxy}methyl)-1H-indole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and natural product analogs.
Biology: Studied for its potential biological activity and as a building block for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-bromo-1-({[2-(trimethylsilyl)ethyl]oxy}methyl)-1H-indole depends on its specific application. In general, the compound can interact with biological targets through its indole core, which is known to bind to various receptors and enzymes. The bromine and trimethylsilyl groups can modulate the compound’s reactivity and binding affinity, influencing its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
5-bromo-1H-indole: Lacks the {[2-(trimethylsilyl)ethyl]oxy}methyl group, making it less versatile in synthetic applications.
1-({[2-(trimethylsilyl)ethyl]oxy}methyl)-1H-indole: Lacks the bromine atom, affecting its reactivity in substitution reactions.
5-chloro-1-({[2-(trimethylsilyl)ethyl]oxy}methyl)-1H-indole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
5-bromo-1-({[2-(trimethylsilyl)ethyl]oxy}methyl)-1H-indole is unique due to the combination of the bromine atom and the trimethylsilyl-protected ethyl group. This combination allows for selective reactions at the bromine site while protecting the hydroxyl group, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-[(5-bromoindol-1-yl)methoxy]ethyl-trimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNOSi/c1-18(2,3)9-8-17-11-16-7-6-12-10-13(15)4-5-14(12)16/h4-7,10H,8-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRZSFZJSFACHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CC2=C1C=CC(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
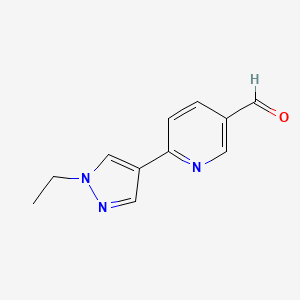
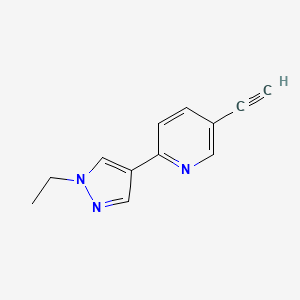

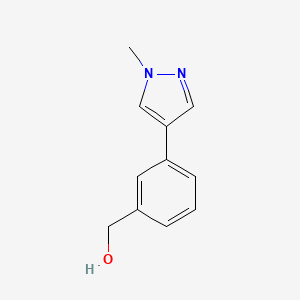
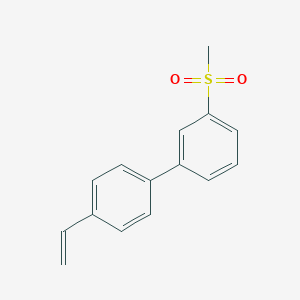
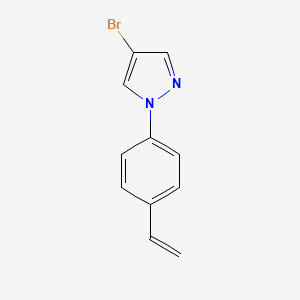
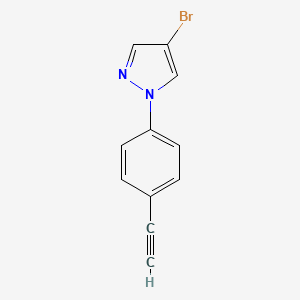
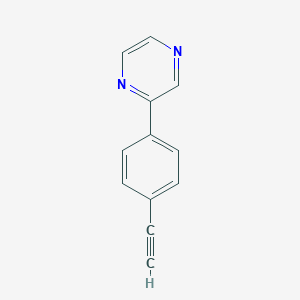
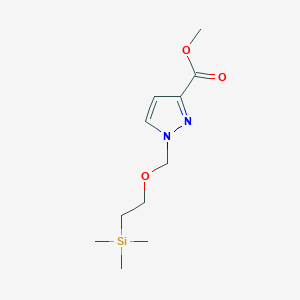
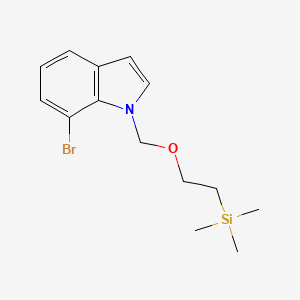
![6-bromo-1-(2-[trimethylsilyl]ethoxymethyl)indole](/img/structure/B8155804.png)
